molecular formula C28H41N3O2 B1210826 Teleocidin B-2 CAS No. 95189-05-2

Teleocidin B-2

Cat. No. B1210826
CAS RN: 95189-05-2
M. Wt: 451.6 g/mol
InChI Key: PEYTUVXFLCCGCC-FENHPFPBSA-N
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Description

Teleocidin B-2 is a member of the teleocidin B family, which are terpene indole compounds isolated from Streptomyces bacteria . These compounds are known for their strong activation of protein kinase C (PKC) . Their unique structures have attracted many researchers in the fields of natural product chemistry and pharmacology .


Synthesis Analysis

The synthesis of Teleocidin B-2 involves interesting enzymatic reactions . A unified and modular approach to the teleocidin B family of natural products has been presented that proceeds in 11 steps . This approach features an array of interesting strategies and methods .


Molecular Structure Analysis

The structural feature of teleocidins, including Teleocidin B-2, is an indole-fused nine-membered lactam ring structure . The molecular formula of Teleocidin B-2 is C28H41N3O2 .


Chemical Reactions Analysis

The enzymatic reactions in teleocidin biosynthesis have been identified . The reaction mechanisms include the C-N bond formation by the P450 oxygenase TleB, the prenyltransfer by TleC, and the terpene cyclization triggered by the methyltransferase TleD .

Scientific Research Applications

Carcinogenic Properties

  • Teleocidin B-2 and Tumor Promotion: Teleocidin, comprising isomers such as Teleocidin B-2, has been identified as a potent tumor promoter in mouse skin carcinogenesis experiments. Studies have shown that Teleocidin B-2, alongside other isomers, exhibits strong tumor-promoting activity, comparable to known carcinogens like 12-O-tetradecanoylphorbol-13-acetate (TPA) (Fujiki et al., 1982). Further research has confirmed the similarity in the tumor-promoting activity of all isomers of Teleocidins A and B (Fujiki et al., 1988).

Biochemical Mechanisms

  • Activation of Protein Kinase C: Teleocidin B-2, as part of the Teleocidin group, has shown the ability to activate protein kinase C (PKC). This property has drawn significant interest, as PKC plays a crucial role in various cellular processes. The structurally unique teleocidin B-2 activates PKC, which is a key factor in its research significance (Awakawa et al., 2018).

Molecular Synthesis and Structure

  • Synthesis and Structure Elucidation: The synthesis and structural elucidation of Teleocidin B-2 have been subjects of extensive research due to its complex molecular structure. Studies focused on the development of methods to synthesize Teleocidin B-2 and its analogs, contributing to a better understanding of its chemical properties and potential applications (Nakamura et al., 2019).

Cellular Biology Applications

  • Effects on Lymphocytes and Cell Transformation: Research on Teleocidin B-2 has also explored its effects on human lymphocytes and its role in enhancing cell transformation. This includes studies on the activation of human lymphocytes and the enhancement of Epstein-Barr virus-induced transformation of human lymphocytes (Kaneko et al., 1981), (Hoshino et al., 1981).

Mechanism of Action

Teleocidin B-2 strongly activates protein kinase C (PKC) . The nine-membered indolactam V structure is the most important for PKC activation in teleocidin B .

Future Directions

The accumulated information on Teleocidin B-2 has facilitated the identification of the enzymatic reactions in its biosynthesis . New developments in structural biology have strongly aided efforts to clarify the finer points of these reactions . This new knowledge will benefit future engineering studies to create unnatural PKC activators .

properties

IUPAC Name

(6S,9S,14R,17S)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYTUVXFLCCGCC-FENHPFPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@@]4(C)C=C)(C)C(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241778
Record name Teleocidin B 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teleocidin B-2

CAS RN

95189-05-2
Record name Teleocidin B 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095189052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teleocidin B 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELEOCIDIN B2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ09995LIZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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